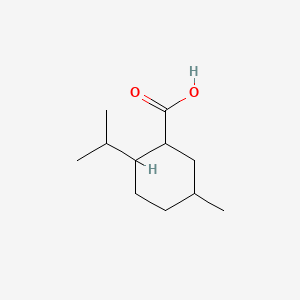

p-Menthane-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55371. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h7-10H,4-6H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVSUVYRIVXDBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C(=O)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864657 | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39668-86-5 | |

| Record name | p-Menthane-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39668-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Menthane-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039668865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39668-86-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-menthane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

p-Menthane-3-carboxylic acid CAS number and properties

An In-Depth Technical Guide to p-Menthane-3-carboxylic acid: Synthesis, Properties, and Applications in Drug Development and Sensory Science

Introduction

This compound, systematically known as 5-methyl-2-(1-methylethyl)cyclohexanecarboxylic acid, is a monocyclic terpene derivative of significant interest in the chemical and pharmaceutical industries. While not a household name itself, it serves as a crucial building block for a class of compounds widely used as physiological cooling agents in consumer products, ranging from confectioneries and chewing gum to cosmetics and pharmaceuticals. Its structural backbone, the p-menthane skeleton, is shared with well-known natural compounds like menthol and limonene, placing it firmly within the realm of terpenoid chemistry.

This guide provides a comprehensive overview of this compound, delving into its chemical and physical properties, synthesis methodologies, key applications, and analytical characterization. The focus is on providing practical, field-proven insights for researchers, scientists, and professionals in drug development and applied chemistry, explaining not just the procedures but the underlying chemical principles that govern them.

Physicochemical and Structural Properties

The properties of this compound are dictated by its unique structure: a cyclohexane ring substituted with an isopropyl group, a methyl group, and a carboxylic acid functional group. The presence of multiple chiral centers means the molecule can exist as several stereoisomers, which can influence its biological activity and that of its derivatives.

The general, non-stereospecific compound is most commonly identified by CAS Number 39668-86-5 [1][2][3][4]. However, specific stereoisomers have their own identifiers, such as CAS Number 16052-40-7 for the (1R,3R,4S)-(-) isomer[5][6]. The carboxylic acid moiety imparts polarity and the ability to act as a hydrogen bond donor, influencing its solubility and boiling point. Conversely, the bulky, nonpolar p-menthane skeleton contributes to its lipophilicity.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 39668-86-5 | [1][2][4] |

| Molecular Formula | C₁₁H₂₀O₂ | [1][2] |

| Molecular Weight | 184.28 g/mol | [1][4] |

| IUPAC Name | 5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid | [4] |

| Melting Point | 65 °C | [1][2][3] |

| Boiling Point | 165 °C at 6 Torr; 270.9 °C at 760 mmHg | [1][2][3] |

| Density | ~0.97 g/cm³ at 20 °C | [1] |

| Appearance | Crystalline powder/solid | [7] |

| Topological Polar Surface Area | 37.3 Ų | [2][4] |

| XLogP3 | 3.4 | [2][4] |

Synthesis Methodologies

The synthesis of this compound is a critical step for its industrial application, primarily as a precursor. The choice of synthesis route often depends on the desired stereochemistry and the availability of starting materials. Two prevalent pathways are the oxidation of the corresponding aldehyde and a multi-step synthesis starting from menthol.

Oxidation of p-Menthane-3-carboxaldehyde

A direct and efficient method involves the oxidation of p-Menthane-3-carboxaldehyde. This precursor can be synthesized via a Lewis acid-catalyzed rearrangement of an oxaspiro compound, a process that can be designed to favor the desired 'neo' isomer[8]. The subsequent oxidation is a standard transformation in organic chemistry.

-

Causality of Experimental Choice : Aldehyde oxidation is a high-yielding and well-understood reaction. Common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective. Aerobic oxidation offers a greener alternative. The choice of oxidant and reaction conditions (temperature, solvent) is crucial to avoid over-oxidation or side reactions involving the saturated alkyl framework.

Caption: Synthesis of this compound via aldehyde oxidation.

Carboxylation of a Grignard Reagent from Menthol

An alternative route, particularly useful for achieving specific stereochemistry, starts with a readily available chiral precursor like menthol. This multi-step process leverages classic organometallic chemistry.

-

Step 1: Chlorination of Menthol : Menthol is converted to menthyl chloride. Thionyl chloride (SOCl₂) is a common reagent for this transformation as its byproducts (SO₂ and HCl) are gaseous, simplifying purification[9]. The key challenge is to control the stereochemistry and avoid elimination reactions.

-

Step 2: Formation of Grignard Reagent : The resulting alkyl chloride is reacted with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form a Grignard reagent. This step is highly sensitive to moisture and oxygen, requiring inert atmosphere conditions.

-

Step 3: Carboxylation : The nucleophilic Grignard reagent is then reacted with solid carbon dioxide (dry ice), an electrophile. This is followed by an acidic workup to protonate the resulting carboxylate salt, yielding the final carboxylic acid[9][10].

Representative Experimental Protocol: Grignard Carboxylation

Disclaimer: This protocol is a representative example based on established chemical principles and should be adapted and optimized with appropriate laboratory safety precautions.

-

Chlorination : To a solution of L-menthol (1 eq.) in an appropriate solvent, slowly add thionyl chloride (1.1 eq.) at 0-5 °C. Allow the reaction to stir for 1-3 hours until complete, monitoring by TLC. Carefully quench the reaction and isolate the menthyl chloride product.

-

Grignard Formation : Under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq.) to a flask with anhydrous diethyl ether. Add a small portion of the menthyl chloride from Step 1 to initiate the reaction. Once initiated, add the remaining menthyl chloride dropwise, maintaining a gentle reflux.

-

Carboxylation : In a separate flask, place an excess of crushed dry ice. Slowly pour the prepared Grignard reagent from Step 2 onto the dry ice with vigorous stirring.

-

Workup and Isolation : Once the addition is complete and the mixture has warmed to room temperature, slowly add aqueous HCl to quench the reaction and dissolve the magnesium salts. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.

Key Applications: The Gateway to Physiological Coolants

The primary industrial value of this compound lies in its role as a key intermediate for the synthesis of synthetic cooling agents, most notably N-substituted p-menthane carboxamides[8]. These compounds, such as WS-3 (N-Ethyl-p-menthane-3-carboxamide), are valued for providing a cooling sensation without the strong minty aroma of menthol.

The conversion involves two main steps: activation of the carboxylic acid and subsequent amidation.

-

Expertise & Causality : Direct amidation of a carboxylic acid is possible but often requires high temperatures. A more controlled and efficient laboratory and industrial method involves converting the carboxylic acid into a more reactive derivative, typically an acid chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are effective for this purpose. The resulting acid chloride is highly electrophilic and reacts readily with primary or secondary amines (e.g., ethylamine for WS-3) at lower temperatures to form the stable amide bond. A base is often included to scavenge the HCl byproduct.

Caption: Conversion of this compound to cooling agent WS-3.

The carboxylic acid functional group is pivotal in drug development and medicinal chemistry. It can enhance water solubility and serves as a key pharmacophore for interacting with biological targets[11][12]. While this compound itself is not a primary active pharmaceutical ingredient (API), its derivatives are explored for various applications. The principles of converting it to amides or esters are fundamental prodrug strategies used to improve the pharmacokinetic properties of APIs[12][13].

Analytical and Spectroscopic Characterization

Rigorous analytical methods are essential to confirm the identity, purity, and structure of synthesized this compound.

Table 2: Analytical Characterization Methods

| Technique | Expected Results & Interpretation |

| ¹H NMR | Signals corresponding to the isopropyl group (doublet and multiplet), methyl group (doublet), cyclohexane ring protons (complex multiplets), and the acidic proton of the carboxylic acid (broad singlet, typically >10 ppm, D₂O exchangeable). |

| ¹³C NMR | A signal for the carbonyl carbon (~170-185 ppm), along with signals for the carbons of the cyclohexane ring and the isopropyl and methyl substituents. |

| IR Spectroscopy | A very broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to its molecular weight (184.27 g/mol ). |

| HPLC | For purity assessment, a reverse-phase HPLC method is suitable. Carboxylic acids can be analyzed using a C18 column with a mobile phase of acidified water and acetonitrile or methanol[14]. UV detection is possible at low wavelengths (~200-210 nm)[14]. |

Representative Protocol: HPLC Purity Analysis

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A : 0.1% Phosphoric acid in Water.

-

Mobile Phase B : Acetonitrile.

-

Gradient : A suitable gradient, for example, starting from 70% A / 30% B and ramping to 10% A / 90% B over 15 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 210 nm.

-

Sample Preparation : Dissolve a known concentration of the acid in the mobile phase or a suitable solvent mixture.

This self-validating system ensures that the synthesized material is structurally correct and meets the purity requirements for subsequent reactions or applications.

Safety and Handling

As a carboxylic acid, this compound requires appropriate handling procedures.

-

GHS Hazards : It is classified as causing skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335)[4].

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors. Avoid contact with skin and eyes.

-

Storage : Store in a cool, dry place in a tightly sealed container, away from strong bases and oxidizing agents.

Conclusion

This compound is a versatile chemical intermediate whose value is defined by its role as a precursor to high-value commercial products, particularly in the flavor and fragrance industry. Its synthesis, rooted in fundamental organic reactions, offers a practical platform for exploring stereochemistry and functional group transformations. For scientists in drug development, the chemistry of this compound and its derivatives exemplifies key principles of prodrug design and the manipulation of physicochemical properties to achieve desired biological effects. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for unlocking its full potential in both academic research and industrial applications.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C11H20O2 | CID 97896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 16052-40-7: (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclo… [cymitquimica.com]

- 6. This compound, (1R,3R,4S)- | C11H20O2 | CID 85256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. EP2450337A2 - Process for making neo-enriched p-menthane compounds - Google Patents [patents.google.com]

- 9. CN101704765B - Method for synthesizing freshener n-ethyl-p-menthane-3-carboxamide - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 14. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Stereoisomers of p-Menthane-3-carboxylic Acid

Abstract

p-Menthane-3-carboxylic acid, a substituted monoterpenoid derivative, possesses a cyclohexane framework with three chiral centers, giving rise to a fascinating array of eight distinct stereoisomers. The spatial arrangement of the carboxyl, isopropyl, and methyl groups profoundly influences the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive exploration of the stereoisomers of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the intricacies of their stereochemistry, conformational analysis, synthesis, and resolution, supported by detailed experimental protocols and spectroscopic data. This document aims to be an authoritative resource, enabling a deeper understanding and utilization of these complex chiral molecules.

Introduction to the Stereochemistry of this compound

This compound is a saturated monoterpenoid with the molecular formula C₁₁H₂₀O₂.[1][2] Its structure is based on the p-menthane skeleton, which is a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. The addition of a carboxylic acid group at the 3-position introduces further complexity.

The key to understanding the stereoisomerism of this compound lies in identifying its chiral centers. A chiral center is a carbon atom bonded to four different groups. In this molecule, the carbon atoms at positions 1, 2, and 4 of the cyclohexane ring are chiral centers.

-

C1: Bonded to a methyl group, a hydrogen atom, C2, and C6 of the ring.

-

C2: Bonded to an isopropyl group, a hydrogen atom, C1, and C3 of the ring.

-

C4: Bonded to the carboxylic acid group, a hydrogen atom, C3, and C5 of the ring.

With three chiral centers, the maximum number of possible stereoisomers is 2³, which equals eight. These eight stereoisomers exist as four pairs of enantiomers.

Nomenclature of the Stereoisomers

The stereoisomers of this compound can be named using both the Cahn-Ingold-Prelog (R/S) system and cis/trans notation to describe the relative orientation of the substituents on the cyclohexane ring. The IUPAC name for the general structure is 5-methyl-2-(1-methylethyl)cyclohexane-1-carboxylic acid.[1][2]

A common naming convention found in the literature, particularly in patents, distinguishes between "normal" and "neo" isomers. This terminology generally refers to the orientation of the carboxylic acid group. In the "normal" isomers, the carboxylic acid group is in a more thermodynamically stable equatorial position, while in the "neo" isomers, it occupies the axial position.

Conformational Analysis and Stability

The stereoisomers of this compound exist predominantly in a chair conformation to minimize angle and torsional strain. The stability of each isomer is largely determined by the steric interactions of the bulky isopropyl, methyl, and carboxylic acid groups.

In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. Bulky groups in axial positions experience significant steric strain due to 1,3-diaxial interactions with other axial hydrogens or substituents. Therefore, the most stable conformation of a substituted cyclohexane is typically the one where the largest substituents occupy equatorial positions.

For this compound, the isopropyl group is the bulkiest substituent and will strongly prefer an equatorial position. The relative stability of the different stereoisomers will then depend on the orientation of the methyl and carboxylic acid groups. The trans-isomer, with both the isopropyl and methyl groups in equatorial positions, is generally more stable than the cis-isomer where one of these groups is forced into an axial position.[3]

The following diagram illustrates the chair conformations and the key steric interactions that determine the stability of the cis and trans isomers of the p-menthane backbone.

Caption: Conformational stability of cis and trans-p-menthane.

Physicochemical Properties of Stereoisomers

| Property | (1R,3R,4S)-p-Menthane-3-carboxylic acid | This compound (Isomer Mixture) |

| Molecular Formula | C₁₁H₂₀O₂ | C₁₁H₂₀O₂ |

| Molecular Weight | 184.28 g/mol [1] | 184.28 g/mol [2] |

| CAS Number | 16052-40-7[1] | 39668-86-5[2] |

| Melting Point | Not available | 65 °C[4] |

| Boiling Point | Not available | 165 °C at 6 Torr[4] |

| Density | Not available | 0.9716 g/cm³ at 20 °C[4] |

| Specific Rotation | (-) | Not applicable |

Synthesis and Resolution of Stereoisomers

The synthesis of this compound typically results in a mixture of stereoisomers. The subsequent separation of these isomers into their pure forms is a significant challenge in synthetic organic chemistry.

General Synthesis

A common route to this compound involves the oxidation of the corresponding p-menthane-3-carboxaldehydes. These aldehydes can be synthesized from commercially available precursors like menthol or isomenthone.

Protocol 1: Synthesis of this compound from Natural Menthol

This protocol outlines a general procedure and is based on methods described in the patent literature.[5][6]

Step 1: Chlorination of Menthol Natural menthol is reacted with a chlorinating agent, such as thionyl chloride, in an appropriate solvent to produce menthyl chloride.

Step 2: Formation of Grignard Reagent and Carboxylation The resulting menthyl chloride is reacted with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent. This organometallic intermediate is then carboxylated by bubbling carbon dioxide gas through the reaction mixture.

Step 3: Acidification and Extraction The reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to protonate the carboxylate salt, yielding this compound. The product is then extracted into an organic solvent, washed, dried, and purified.

Caption: Synthetic pathway to this compound.

Resolution of Stereoisomers

The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in obtaining stereochemically pure compounds. For carboxylic acids, a common and effective method is the formation of diastereomeric salts using a chiral amine.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol is a generalized procedure based on established chemical principles for the resolution of racemic carboxylic acids.

Step 1: Diastereomeric Salt Formation The racemic mixture of this compound is dissolved in a suitable solvent and treated with a single enantiomer of a chiral amine (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine). This acid-base reaction forms a mixture of two diastereomeric salts.

Step 2: Fractional Crystallization Diastereomers have different physical properties, including solubility. By carefully selecting the solvent and controlling the temperature, one of the diastereomeric salts can be selectively crystallized from the solution.

Step 3: Separation and Regeneration of Enantiomers The crystallized diastereomeric salt is separated by filtration. The pure diastereomer is then treated with a strong acid to regenerate the enantiomerically pure carboxylic acid and the chiral amine. The other enantiomer can be recovered from the mother liquor by a similar process.

Caption: Workflow for chiral resolution of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and differentiation of stereoisomers.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the carboxylic acid proton typically appears as a broad singlet in the downfield region (δ 10-12 ppm). The protons on the cyclohexane ring appear in the upfield region (δ 1-3 ppm), and their chemical shifts and coupling constants are highly sensitive to their stereochemical environment (axial vs. equatorial). The signals for the isopropyl and methyl groups will also show characteristic splitting patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework. The carbonyl carbon of the carboxylic acid group resonates in the downfield region (δ 170-185 ppm). The chemical shifts of the carbons in the cyclohexane ring are influenced by the stereochemistry of the substituents. For instance, an axial substituent will cause a shielding (upfield shift) of the γ-carbons compared to an equatorial substituent (the γ-gauche effect).

While specific spectral data for all eight isomers are not compiled here, a complete assignment of ¹H and ¹³C NMR data for the related epimeric menthane-1-carboxylic acids has been reported, demonstrating the power of 2D NMR techniques in elucidating the stereochemistry of such systems.[7]

Conclusion and Future Perspectives

The eight stereoisomers of this compound represent a rich area for stereochemical investigation and application. Their synthesis and separation, while challenging, provide access to a diverse set of chiral building blocks for the development of new pharmaceuticals and functional materials. The distinct physicochemical and biological properties of each stereoisomer underscore the critical importance of stereocontrol in modern chemistry.

Future research in this area should focus on the development of more efficient and stereoselective synthetic routes to access each of the eight isomers in high purity. Furthermore, a systematic evaluation of the biological activities of the individual stereoisomers is warranted, as it is likely that they will exhibit significantly different pharmacological profiles. The in-depth understanding of the structure-property relationships of these molecules will undoubtedly pave the way for novel discoveries and applications.

References

- 1. This compound, (1R,3R,4S)- | C11H20O2 | CID 85256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C11H20O2 | CID 97896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]

- 4. 2-Isopropyl-5-methylcyclohexyl quinoline-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101659626B - Method for preparing mint-based carboxylic acid in process of synthesizing N-Ethyl-p-menthane-3-carboxamide - Google Patents [patents.google.com]

- 6. CN101704765B - Method for synthesizing freshener n-ethyl-p-menthane-3-carboxamide - Google Patents [patents.google.com]

- 7. Complete 1H and 13C NMR assignments of the epimeric menthane-1-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biogenic Origin of p-Menthane-3-carboxylic Acid Derivatives: A Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Mint Leaf

The p-menthane scaffold, a defining feature of monoterpenes like menthol and limonene, is widely recognized for its prevalence in the plant kingdom, particularly in the essential oils of the Mentha genus.[1][2][3][4] However, the natural sources of its carboxylated derivatives, specifically p-Menthane-3-carboxylic acid, are not found in significant quantities directly within plant tissues. Instead, these compounds are primarily the metabolic byproducts resulting from the biotransformation of their parent monoterpenes in various biological systems.[5][6]

This technical guide provides an in-depth exploration of the true natural sources of this compound and its derivatives: the metabolic machinery of animals and microorganisms. For researchers in drug development and metabolism, understanding these pathways is critical for evaluating the pharmacokinetics, bioactivity, and safety of menthol and related compounds used in pharmaceuticals, consumer products, and as flavor additives.[5][7]

Part 1: Primary Biological Sources of this compound

The generation of this compound is a detoxification process, rendering the lipophilic parent monoterpenes more water-soluble for excretion. This biotransformation is predominantly observed in two major biological domains.

Mammalian Metabolism

In humans and other mammals, ingested or absorbed p-menthane monoterpenes, such as (-)-menthol, undergo extensive Phase I and Phase II metabolism, primarily in the liver.[8] A key metabolic route involves the oxidation of the menthol molecule.[5] This process, mediated by cytochrome P450 enzymes, can lead to the formation of various hydroxylated intermediates. Subsequent oxidation of a methyl group on the p-menthane ring, followed by further oxidation of the resulting alcohol and aldehyde, yields the corresponding carboxylic acid.[5][6] These acidic metabolites, including this compound and its hydroxylated variants like 3,8-dihydroxy-p-menthane-7-carboxylic acid, are major excretory products found in urine and bile, often as glucuronide conjugates.[5][8]

Microbial Biotransformation

A diverse array of microorganisms, including bacteria and fungi, can utilize monoterpenes as a carbon and energy source.[9][10] This catabolism involves a series of enzymatic oxidation reactions.[9] Genera such as Pseudomonas and Rhodococcus are well-documented for their ability to transform monoterpenes like limonene and α-pinene into a variety of oxygenated derivatives, including perillic acid and other carboxylic acids.[9][11][12] The initial steps often involve hydroxylation followed by the action of alcohol and aldehyde dehydrogenases to form the carboxylic acid moiety.[12] This microbial transformation represents a significant "natural source" and offers potential for biotechnological production of these specialized chemicals.[11]

| Biological Source | Precursor Compound | Key Metabolic Process | Resulting Derivatives | Reference |

| Mammals (e.g., humans, rats) | (-)-Menthol | Hepatic oxidation (Cytochrome P450) | This compound, Hydroxylated carboxylic acids | [5] |

| Bacteria (e.g., Pseudomonas putida) | (+)-Limonene, (-)-Limonene | Multi-stage enzymatic oxidation | (+)-Perillic acid, (-)-Perillic acid | [12] |

| Fungi & Yeasts (e.g., Aspergillus niger) | α-Pinene, Limonene | Hydroxylation and oxidation | Verbenol, α-Terpineol, Perillyl alcohol | [11] |

Part 2: Metabolic Pathways and Enzymology

The formation of this compound from a precursor like (-)-menthol is not a single-step reaction but a sequential enzymatic pathway. Understanding this cascade is fundamental to predicting metabolite profiles and designing experiments.

The primary pathway in mammals involves the initial hydroxylation of the isopropyl group at the C7, C8, or C9 positions, followed by stepwise oxidation.

-

Initial Hydroxylation: Cytochrome P450 monooxygenases introduce a hydroxyl group onto one of the methyls of the isopropyl group or other positions on the ring.

-

Alcohol Dehydrogenation: The newly formed primary alcohol is oxidized to an aldehyde by alcohol dehydrogenases.

-

Aldehyde Dehydrogenation: The aldehyde intermediate is subsequently oxidized to the final carboxylic acid by aldehyde dehydrogenases.[5][6]

This sequence effectively increases the polarity of the molecule, preparing it for conjugation and excretion.

Caption: Mammalian metabolic pathway of (-)-menthol to a carboxylic acid derivative.

Part 3: Methodologies for Isolation and Characterization

The study of this compound derivatives from biological matrices requires robust protocols for extraction, purification, and analysis. The choice of methodology is dictated by the low concentration of these metabolites and the complexity of the sample matrix (e.g., urine, plasma, or microbial culture).

General Experimental Workflow

The process begins with careful sample preparation to stabilize the analytes, followed by extraction to isolate them from interfering substances. The resulting extract is then concentrated and analyzed using high-resolution analytical techniques.

Caption: A generalized workflow for the analysis of p-menthane metabolites.

Detailed Protocol: Extraction and Analysis from a Urine Sample

This protocol provides a representative method for the quantification of this compound from a mammalian urine sample, a common matrix in pharmacokinetic studies.

Objective: To quantify this compound and its metabolites in urine using Liquid-Liquid Extraction (LLE) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Justification for Method Choice:

-

LLE: A classic and effective method for separating acidic compounds from a complex aqueous matrix like urine by partitioning them into an organic solvent at low pH.

-

GC-MS: Provides excellent chromatographic separation and definitive structural identification based on mass fragmentation patterns.[13] For polar carboxylic acids, a derivatization step is necessary to increase volatility for GC analysis.[14]

Step-by-Step Methodology:

-

Sample Preparation:

-

Thaw a 1 mL aliquot of the urine sample.

-

Add an internal standard (e.g., a structurally similar, isotopically labeled carboxylic acid) to correct for extraction losses and instrumental variability.

-

Acidify the sample to a pH of ~2 using hydrochloric acid. This protonates the carboxylic acid group, making it less polar and more amenable to extraction into an organic solvent.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate) to the acidified urine sample.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

-

Centrifuge at 3000 x g for 10 minutes to achieve complete phase separation.

-

Carefully transfer the upper organic layer to a clean glass tube. Repeat the extraction process on the aqueous layer twice more, pooling all organic extracts.

-

-

Derivatization for GC-MS Analysis:

-

Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen gas at 40°C.

-

To the dried residue, add 50 µL of a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 50 µL of a suitable solvent like pyridine.[14]

-

Seal the vial and heat at 70°C for 30 minutes. This reaction replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group, increasing volatility.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions (Typical):

-

Column: A non-polar capillary column (e.g., 30m x 0.25mm DB-5ms).

-

Carrier Gas: Helium.

-

Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 280°C and hold for 5 minutes.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Scan mode for initial identification and Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the derivatized analyte and internal standard.

-

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations that have undergone the same extraction and derivatization procedure.

-

Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

The natural sources of this compound derivatives are not the plants from which their precursors originate, but rather the metabolic systems of mammals and microorganisms that transform them. For drug development professionals and researchers, this distinction is paramount. A thorough understanding of the metabolic pathways, coupled with robust analytical methodologies for their detection and quantification in biological matrices, is essential for accurately assessing the disposition, safety, and potential biological activities of p-menthane monoterpenes. The microbial biotransformation pathways also present exciting opportunities for the sustainable biotechnological production of these functionalized molecules.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. menthol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Biosynthesis and Biotechnology of High-Value p-Menthane Monoterpenes, Including Menthol, Carvone, and Limonene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An in silico investigation of menthol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Microbial monoterpene transformations—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. iscientific.org [iscientific.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of p-Menthane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for p-Menthane-3-carboxylic acid, a monoterpenoid derivative. As a saturated bicyclic carboxylic acid, its structural elucidation relies on the synergistic interpretation of multiple spectroscopic techniques. This document offers a detailed examination of its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, grounded in established principles and experimental protocols.

Molecular Structure and Stereochemistry

This compound, with the molecular formula C₁₁H₂₀O₂, possesses a cyclohexane ring substituted with a methyl, an isopropyl, and a carboxylic acid group[1]. The IUPAC name is 5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid[1]. The stereochemistry of the substituents on the cyclohexane ring significantly influences the spectroscopic output, particularly the NMR chemical shifts and coupling constants. This guide will focus on the general spectral features, while acknowledging that specific data can vary between different stereoisomers, such as the (1R,3R,4S) configuration[2].

For clarity in spectral assignments, the following numbering scheme will be used:

Caption: Numbering scheme for this compound.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, IR is crucial for confirming the presence of the carboxylic acid moiety.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The sample is pressed with a clamp to ensure good contact. The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to eliminate atmospheric (CO₂, H₂O) and instrument-related absorptions.

Data Interpretation: The IR spectrum is characterized by several key absorptions indicative of a carboxylic acid. Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers, the hydroxyl (O-H) stretching band is exceptionally broad[3][4].

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Causality & Insights |

| 3300 - 2500 | O-H stretch | Strong, Very Broad | This signature broad band results from the hydrogen-bonded O-H group in the carboxylic acid dimer. It typically overlaps with the C-H stretching region[3][4][5]. |

| 2960 - 2850 | C-H stretch (sp³) | Strong, Sharp | These peaks correspond to the stretching vibrations of the numerous C-H bonds in the methyl, isopropyl, and cyclohexane ring moieties[6]. |

| 1710 - 1690 | C=O stretch | Strong, Sharp | The carbonyl stretch for a saturated, dimerized carboxylic acid is highly intense and appears in this region[3][7][8]. Its position confirms the saturated aliphatic nature of the molecule. |

| 1320 - 1210 | C-O stretch | Medium | This band is coupled with the O-H in-plane bend and is characteristic of the carboxylic acid C-O single bond[3][7][8]. |

| 950 - 910 | O-H bend | Medium, Broad | This corresponds to the out-of-plane bend of the hydrogen-bonded O-H group, another key indicator for a carboxylic acid dimer[3][5][8]. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical environment of each proton and carbon atom influences its resonance frequency (chemical shift).

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃).

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard, with its signal defined as 0.00 ppm.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet.

¹H NMR Spectroscopy

Data Interpretation: The ¹H NMR spectrum reveals the number of different proton environments, their integration (ratio), and their connectivity through spin-spin coupling.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality & Insights |

| ~10 - 12 | Broad Singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a very broad signal due to hydrogen bonding and chemical exchange[5][9]. This signal disappears upon shaking the sample with D₂O. |

| ~2.0 - 2.5 | Multiplet | 1H | H-1 | The proton alpha to the carbonyl group (on C1) is deshielded. Its multiplicity will depend on the specific stereochemistry and its coupling to neighboring protons on C2 and C6. |

| ~0.8 - 2.0 | Multiplets | ~12H | Cyclohexane & Isopropyl CH | This complex region contains the overlapping signals from the remaining protons on the cyclohexane ring and the methine proton of the isopropyl group. |

| ~0.7 - 1.0 | Doublets / Singlets | 9H | CH₃ groups | The methyl protons of the isopropyl group and the C5-methyl group typically appear in this upfield region. The isopropyl methyls will appear as doublets due to coupling with the isopropyl CH proton. |

¹³C NMR Spectroscopy

Data Interpretation: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Causality & Insights |

| ~180 - 185 | Quaternary | COOH | The carbonyl carbon of a saturated carboxylic acid is significantly deshielded and appears in this characteristic downfield region[4][9]. |

| ~20 - 50 | CH, CH₂ | Cyclohexane Ring | The sp³ hybridized carbons of the cyclohexane ring resonate in this range. The exact shifts are highly dependent on the stereoisomer. |

| ~15 - 25 | CH₃ | Methyl Groups | The carbons of the methyl groups (isopropyl and C5-methyl) are shielded and appear in the upfield region of the spectrum. |

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern provides a molecular fingerprint and clues about the molecule's structure.

Experimental Protocol (Electron Ionization)

-

Sample Introduction: A small amount of the sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded by a beam of electrons (typically 70 eV), leading to the ejection of an electron and formation of a radical cation (M⁺•), the molecular ion.

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Detection: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio, and then detected.

Data Interpretation: The molecular ion peak (M⁺•) for this compound (C₁₁H₂₀O₂) would be expected at an m/z of 184, corresponding to its molecular weight[1][2]. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group and rearrangements.

Caption: Plausible fragmentation pathways for this compound in EI-MS.

-

m/z 139 [M-45]⁺: Loss of the entire carboxylic acid group (•COOH) is a very common fragmentation, resulting in a prominent peak corresponding to the p-menthyl cation.

-

m/z 141 [M-43]⁺: Loss of an isopropyl radical (•C₃H₇) is another characteristic fragmentation for this structure.

-

McLafferty Rearrangement: While less direct in cyclic systems, intramolecular hydrogen transfer followed by fragmentation can lead to other significant peaks[10].

Integrated Spectroscopic Analysis

The definitive structural confirmation of this compound is achieved by integrating the data from all techniques. IR confirms the presence of the carboxylic acid functional group. Mass spectrometry provides the molecular weight and key structural fragments. Finally, ¹H and ¹³C NMR spectroscopy provide the precise carbon-hydrogen framework, allowing for the assignment of all atoms within the molecule and elucidation of its specific stereochemistry. Together, these techniques provide a self-validating system for the comprehensive characterization of the target molecule.

References

- 1. This compound | C11H20O2 | CID 97896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (1R,3R,4S)- | C11H20O2 | CID 85256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

A Technical Guide to the Antifungal Activity of Menthane Monoterpenoids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of drug-resistant fungal pathogens presents a formidable challenge to global public health, necessitating the exploration of novel antifungal agents. Menthane monoterpenoids, a class of naturally occurring phytochemicals abundant in essential oils, have emerged as promising candidates. This technical guide provides a comprehensive analysis of the antifungal properties of key compounds in the menthane series, including menthol, carvone, limonene, and pulegone. We delve into their mechanisms of action, which primarily involve the disruption of fungal cell membrane integrity, inhibition of ergosterol biosynthesis, and induction of oxidative stress leading to apoptosis. Furthermore, this document explores critical structure-activity relationships, offers detailed, field-proven protocols for evaluating antifungal efficacy, and summarizes quantitative data to facilitate comparative analysis. The synergistic potential of these monoterpenoids with conventional antifungal drugs is also discussed, highlighting a promising strategy to combat resistance. This guide is intended to serve as an authoritative resource for researchers and drug development professionals dedicated to advancing the frontier of antifungal therapeutics.

Introduction: The Imperative for Novel Antifungal Agents

Fungal infections, ranging from superficial skin conditions to life-threatening systemic diseases, are a growing global health concern. The therapeutic arsenal is limited, and its efficacy is increasingly compromised by the emergence of multidrug-resistant strains.[1] This clinical reality has catalyzed a search for new chemical entities with novel mechanisms of action.

Natural products, particularly secondary metabolites from plants, offer a rich reservoir of chemical diversity for drug discovery.[2][3] Among these, monoterpenoids—C10 isoprenoid compounds—are major constituents of essential oils and are renowned for their broad-spectrum biological activities.[4] The p-menthane series, characterized by a cyclohexane ring, represents a class of monoterpenoids with significant, well-documented antifungal potential. Compounds such as menthol, carvone, and limonene are "Generally Recognized as Safe" (GRAS) by regulatory bodies, making them particularly attractive starting points for therapeutic development.[5]

This guide synthesizes current knowledge on the antifungal properties of menthane monoterpenoids, focusing on their efficacy, molecular mechanisms, and the methodologies required for their scientific evaluation.

Key Menthane Monoterpenoids: Spectrum of Antifungal Activity

The antifungal efficacy of menthane monoterpenoids varies depending on the specific compound, its concentration, and the target fungal species. Oxygenated monoterpenoids, such as alcohols and ketones, generally exhibit stronger antifungal activity than their hydrocarbon counterparts.[6]

Menthol

Menthol, a cyclic terpene alcohol, is a major component of peppermint oil. It has demonstrated potent fungicidal activity against a range of pathogenic fungi.[7] Studies show that its stereochemistry plays a crucial role in its biological activity, with the (-)-menthol and (+)-menthol enantiomers being the most active inhibitors of fungal growth and sporulation.[8] Menthol is particularly effective against Candida albicans, Aspergillus flavus, and Penicillium spp.[9] Its mechanism involves disrupting fungal cell membranes, interfering with energy metabolism, and inducing oxidative stress.[10][11]

Carvone

Carvone is a monoterpene ketone found in the essential oils of spearmint and caraway.[12] Both its enantiomers, (+)-carvone and (-)-carvone, exhibit fungistatic and fungicidal activity against various Candida species, including C. albicans, C. tropicalis, and C. krusei.[2][3] The proposed mechanism of action involves the disruption of the fungal cell membrane.[13] While its activity can be moderate compared to other monoterpenoids, its derivatives continue to be a subject of interest for developing new antifungal agents.[12]

Limonene

Limonene is a monoterpene hydrocarbon that is the major constituent of citrus fruit rind oils. It shows excellent activity against Candida albicans, inhibiting not only planktonic growth but also morphogenesis and biofilm formation—a key virulence factor.[14][15] The antifungal action of limonene is multifaceted, involving cell wall and membrane damage that induces oxidative stress, leading to DNA damage and ultimately triggering apoptosis through a metacaspase-dependent pathway.[5][16]

Pulegone

Pulegone, a monoterpene ketone found in pennyroyal oil, demonstrates significant antifungal properties. It is particularly effective at inhibiting the polymorphic transition of Candida albicans from yeast to hyphal form, a critical step in its pathogenicity.[17] Pulegone has also been shown to disrupt fungal cell membranes and inhibit biofilm formation.[10][17]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for key menthane monoterpenoids against selected fungal pathogens, providing a basis for comparative efficacy analysis.

| Monoterpenoid | Fungal Species | MIC Range | MFC Range | Reference(s) |

| Menthol | Candida albicans | 0.78–1000 µg/mL | 0.5–1000 µg/mL | [9] |

| Candida spp. | ≤3.58 mM | MIC | [11] | |

| Aspergillus flavus | 0.78–1000 µg/mL | 0.5–1000 µg/mL | [9] | |

| Aspergillus niger | 500 µg/mL | - | [18] | |

| Carvone | Candida albicans | 0.312 mg/mL | 0.625 mg/mL | [12] |

| Candida krusei | 0.625 mg/mL | - | [2] | |

| Malassezia spp. | 0.3-24 mg/mL | - | [13] | |

| Limonene | Candida albicans | 5-20 mM | 20 mM | [14] |

| Candida spp. | 250-500 µM (inhibition) | - | [16] | |

| Pulegone | Candida spp. | 0.5 mg/mL (inhibition) | 1-2 mg/mL | [17] |

Note: Direct comparison of values should be done with caution due to variations in experimental protocols (e.g., inoculum size, media, endpoint criteria) across different studies.

Core Mechanisms of Antifungal Action

Menthane monoterpenoids exert their antifungal effects through multiple mechanisms, often involving a cascade of events that lead to fungal cell death.

Disruption of Cell Membrane Integrity

The primary mode of action for many monoterpenoids is the disruption of the fungal cytoplasmic membrane.[7][10] Their lipophilic nature allows them to partition into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This leads to:

-

Loss of Ion Homeostasis: The compromised membrane integrity causes leakage of essential ions (like K+) and small molecules.[10]

-

Leakage of Intracellular Components: Severe membrane damage results in the efflux of vital macromolecules and eventual cell lysis.[19]

Caption: Monoterpenoid-induced disruption of the fungal cell membrane.

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, that regulates membrane fluidity and integrity. Several monoterpenoids have been found to inhibit its synthesis.[20][21] This inhibition disrupts membrane function and can lead to the accumulation of toxic sterol intermediates. This mechanism is particularly significant as the ergosterol biosynthesis pathway is the target of the widely used azole class of antifungal drugs.[20][22]

Caption: Inhibition of the ergosterol biosynthesis pathway by monoterpenoids.

Induction of Apoptosis

Cell membrane damage and metabolic dysfunction can trigger the production of reactive oxygen species (ROS), leading to oxidative stress.[5] This stress damages cellular components, including DNA, and can activate programmed cell death pathways, or apoptosis. Studies on limonene have shown it induces apoptosis in C. albicans, characterized by nuclear fragmentation and the activation of metacaspases, which are fungal equivalents of apoptotic caspases.[5][14]

Structure-Activity Relationships (SAR)

The antifungal potency of menthane monoterpenoids is intrinsically linked to their chemical structure. Key determinants include the presence of functional groups and stereoisomerism.

-

Presence of a Hydroxyl Group: Alcohols like menthol are often more active than their corresponding ketones (menthone) or hydrocarbon precursors (limonene). The hydroxyl group can form hydrogen bonds, potentially facilitating interaction with membrane components.[23]

-

Ketone Functionality: Ketones like carvone and pulegone also contribute significantly to antifungal activity, likely through interactions with cellular components.[13]

-

Stereochemistry: The spatial arrangement of substituents on the p-menthane ring can dramatically influence efficacy. For instance, (-)-menthol and (+)-menthol, where all three substituents are in the equatorial position, are the most stable and most active antifungal stereoisomers of menthol.[8] This suggests that the specific three-dimensional shape of the molecule is critical for its interaction with fungal targets.

Caption: Key structure-activity relationships for menthane monoterpenoids.

Methodologies for Antifungal Evaluation

Standardized and reproducible protocols are essential for accurately assessing the antifungal potential of menthane monoterpenoids.

Protocol: Broth Microdilution for MIC/MFC Determination

This method, adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines, is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[6][24]

Objective: To determine the lowest concentration of a monoterpenoid that inhibits visible fungal growth (MIC) and the lowest concentration that kills 99.9% of the initial inoculum (MFC).

Materials:

-

96-well flat-bottom microtiter plates

-

Test monoterpenoid (e.g., menthol, limonene)

-

Solvent (e.g., DMSO), sterile

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

-

Fungal isolate (e.g., Candida albicans ATCC 90028)

-

Sabouraud Dextrose Agar (SDA) plates

-

Spectrophotometer and sterile saline (0.85%)

-

Multichannel pipette

Procedure:

-

Inoculum Preparation: a. Subculture the yeast strain on an SDA plate and incubate for 24-48 hours at 35°C. b. Harvest several colonies and suspend them in sterile saline. c. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer (530 nm). d. Prepare a working inoculum by diluting this suspension 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL.

-

Plate Preparation (Serial Dilution): a. Prepare a stock solution of the test monoterpenoid in DMSO. b. In a 96-well plate, add 100 µL of RPMI-1640 to wells in columns 2 through 11. c. In column 1, add 200 µL of the monoterpenoid solution (at 2x the highest desired final concentration). d. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10. e. Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (medium only).

-

Inoculation and Incubation: a. Add 100 µL of the working fungal inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL. b. Seal the plate and incubate at 35°C for 24-48 hours.

-

MIC Determination: a. The MIC is the lowest concentration of the monoterpenoid at which there is no visible growth (or significant inhibition, e.g., ~50% reduction in turbidity compared to the growth control). This can be assessed visually or with a microplate reader (600 nm).

-

MFC Determination: a. From each well showing no visible growth (at and above the MIC), plate 10-20 µL onto an SDA plate. b. Incubate the SDA plates at 35°C for 48 hours. c. The MFC is the lowest concentration from which no colonies grow on the SDA plate.

Caption: Workflow for MIC and MFC determination via broth microdilution.

Synergistic Interactions with Conventional Antifungals

A highly promising application of menthane monoterpenoids is their use in combination therapy. Several studies have reported synergistic effects when these compounds are combined with conventional antifungal drugs like fluconazole.[5][9]

-

Menthol and Fluconazole: A synergistic effect has been observed against Candida species, suggesting that menthol may enhance the susceptibility of fungi to azole drugs.[9]

-

Limonene and Fluconazole: Limonene exhibits excellent synergy with fluconazole against both planktonic and biofilm growth of C. albicans.[5]

This synergy can lower the required effective dose of the conventional drug, potentially reducing toxicity and mitigating the development of resistance. The mechanism likely involves the monoterpenoid disrupting the cell membrane, thereby facilitating the entry of the conventional drug to its intracellular target.

Conclusion and Future Directions

Menthane monoterpenoids represent a valuable and largely untapped resource for the development of new antifungal therapies. Their broad-spectrum activity, multifaceted mechanisms of action, and favorable safety profiles make them compelling candidates for further investigation.

Key Takeaways:

-

Menthane monoterpenoids like menthol, carvone, limonene, and pulegone possess significant fungistatic and fungicidal properties.

-

Their primary mechanism involves disrupting fungal cell membrane integrity, with secondary effects including ergosterol synthesis inhibition and apoptosis induction.

-

Structure-activity relationships indicate that oxygenated and specific stereoisomeric forms are often more potent.

-

These compounds show strong synergistic potential with conventional antifungals, offering a strategy to combat drug resistance.

Future research should focus on elucidating precise molecular targets, optimizing lead compounds through medicinal chemistry to enhance potency and selectivity, and developing advanced drug delivery systems (e.g., nanoemulsions, liposomes) to overcome challenges related to volatility and bioavailability. Rigorous in vivo studies and clinical trials are the necessary next steps to translate the clear potential of these natural compounds into tangible clinical benefits.

References

- 1. In Vitro and In Vivo Inhibitory Activity of Limonene against Different Isolates of Candida spp. [ouci.dntb.gov.ua]

- 2. scielo.br [scielo.br]

- 3. mdpi.com [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. Limonene inhibits Candida albicans growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Screening the antifungal activities of monoterpenes and their isomers against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caringsunshine.com [caringsunshine.com]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Menthol Inhibits Candida albicans Growth by Affecting the Membrane Integrity Followed by Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. Antifungal properties of carvone and linalool against Malassezia species: Preliminary Screening Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. infectiouscongress.com [infectiouscongress.com]

- 16. In Vitro and In Vivo Inhibitory Activity of Limonene against Different Isolates of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academicjournals.org [academicjournals.org]

- 18. Antifungal Activity of Menthol, Eugenol and Their Combination against Aspergillus ochraceus and Aspergillus niger In Vitro and in Stored Cereals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Small molecules inhibit growth, viability and ergosterol biosynthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antifungal activity of geraniol and citronellol, two monoterpenes alcohols, against Trichophyton rubrum involves inhibition of ergosterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Antifungal Activity of Essential Oil and Main Components from Mentha pulegium Growing Wild on the Chilean Central Coast | MDPI [mdpi.com]

- 24. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Hazards of p-Menthane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menthane-3-carboxylic acid, a derivative of the monoterpene p-menthane, is a compound of interest in various fields of chemical research and development. As with any chemical entity, a thorough understanding of its safety profile and potential hazards is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the known safety and hazard information for this compound, compiled to assist researchers, scientists, and drug development professionals in its safe handling and application.

Section 1: Chemical and Physical Properties

A foundational aspect of chemical safety is the understanding of a substance's physical and chemical properties. These characteristics can influence its reactivity, potential for exposure, and appropriate handling and storage procedures.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O₂ | PubChem |

| Molecular Weight | 184.27 g/mol | PubChem |

| CAS Number | 39668-86-5 | CAS Common Chemistry |

| Melting Point | 65 °C | CAS Common Chemistry |

| Boiling Point | 165 °C at 6 Torr | CAS Common Chemistry |

| Density | 0.9716 g/cm³ at 20 °C | CAS Common Chemistry |

Section 2: Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The available data indicates that it poses several hazards that require careful management in a laboratory setting.[1]

GHS Hazard Statements:

-

H315: Causes skin irritation. [1]

-

H318: Causes serious eye damage. [1]

-

H335: May cause respiratory irritation. [1]

GHS Pictograms:

Signal Word: Danger

Hazard Classes and Categories:

-

Skin Irritation (Category 2)[1]

-

Serious Eye Damage (Category 1)[1]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]

The classification of this compound as a substance that causes serious eye damage necessitates stringent eye protection protocols. Its potential for skin and respiratory irritation also requires the use of appropriate personal protective equipment (PPE) and handling within a well-ventilated environment.

Section 3: Toxicological Profile

Acute Toxicity:

-

Oral: While no specific LD50 value has been identified, for a stereoisomer, (1R,3R,4S)-p-Menthane-3-carboxylic acid, GHS classifications from some notifiers include "Harmful if swallowed" (Acute Toxicity 4).[2]

-

Dermal: No specific data is available.

-

Inhalation: For the same stereoisomer, some GHS classifications include "Harmful if inhaled" (Acute Toxicity 4).[2]

Skin Corrosion/Irritation: Classified as a skin irritant (Category 2).[1] This indicates that direct contact is likely to cause reversible inflammatory effects on the skin.

Serious Eye Damage/Irritation: Classified as causing serious eye damage (Category 1).[1] This is a significant hazard, implying that contact can cause irreversible damage to the eye.

Respiratory or Skin Sensitization: No data is currently available to classify this compound as a skin or respiratory sensitizer.

Germ Cell Mutagenicity: There is no available data on the genotoxic potential of this compound.

Carcinogenicity: There is no available data on the carcinogenic potential of this compound.

Reproductive Toxicity: There is no available data on the reproductive toxicity of this compound.

Specific Target Organ Toxicity (Single Exposure): Classified as potentially causing respiratory irritation (Category 3).[1]

Specific Target Organ Toxicity (Repeated Exposure): No data is available.

Aspiration Hazard: No data is available.

Section 4: Experimental Protocols for Safety Assessment

For novel or data-poor compounds like this compound, a structured approach to safety assessment is critical. The following workflows are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).

This in vitro method uses a reconstructed human epidermis (RhE) model to assess skin irritation potential, avoiding the use of live animals.[3][4]

Caption: Workflow for in vitro skin irritation testing.

-

Tissue Preparation: Reconstructed human epidermis tissues are received and pre-incubated in a defined culture medium.

-

Chemical Preparation: The test chemical (this compound) is prepared at the appropriate concentration. A positive control (e.g., 5% Sodium Dodecyl Sulfate) and a negative control (e.g., phosphate-buffered saline) are also prepared.

-

Application: A precise volume of the test chemical and controls is applied to the surface of the RhE tissues.

-

Incubation: The treated tissues are incubated for a specified duration (e.g., 60 minutes) at 37°C and 5% CO₂.

-

Rinsing: After incubation, the test substance is thoroughly rinsed from the tissue surface.

-

Post-incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for recovery or progression of cytotoxic effects.

-

MTT Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells reduce the yellow MTT to a purple formazan, which is then extracted and quantified spectrophotometrically.

-

Data Analysis: The percentage viability of the test chemical-treated tissues is calculated relative to the negative control.

-

Classification: If the mean tissue viability is less than or equal to 50%, the chemical is classified as a skin irritant.[4]

Similar to the skin irritation test, this in vitro method uses a reconstructed human cornea-like epithelium (RhCE) model.[5]

Caption: Workflow for in vitro eye irritation testing.

Section 5: Exposure Controls and Personal Protection

Given the hazardous nature of this compound, strict adherence to exposure control measures and the use of appropriate personal protective equipment (PPE) are mandatory.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or creating solutions.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust, which can cause serious eye damage.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Lab Coat: A lab coat should be worn to protect street clothing and skin from contamination.

-

-

Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator may be necessary.

Section 6: Handling, Storage, and Disposal

Proper handling, storage, and disposal procedures are crucial for maintaining a safe laboratory environment.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or fumes.

-

Use in a well-ventilated area.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and bases.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Section 7: First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid measures should be taken.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

Section 8: Environmental Fate and Ecotoxicity

Currently, there is a lack of specific data on the environmental fate and ecotoxicity of this compound. General principles for carboxylic acids suggest that they may have some level of biodegradability. However, without specific data, it should be handled in a manner that prevents its release into the environment.

Conclusion

This compound is a chemical that requires careful handling due to its classification as a skin irritant, a substance that causes serious eye damage, and a potential respiratory irritant. While a complete toxicological profile is not yet available, the existing information is sufficient to establish safe handling protocols. Researchers, scientists, and drug development professionals should adhere to the guidelines outlined in this document, including the use of appropriate engineering controls and personal protective equipment, to mitigate the risks associated with its use. As with any chemical, a thorough risk assessment should be conducted before initiating any new experimental procedures involving this compound.

References

Physical and chemical properties of p-Menthane-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of p-Menthane-3-carboxylic Acid

Introduction

This compound is a monocyclic saturated monoterpenoid carboxylic acid. Its structure is based on a p-menthane skeleton, which is a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. The carboxylic acid moiety at position 3 introduces a key functional group that dictates many of its chemical properties and applications. Due to the presence of multiple chiral centers, this compound can exist as various stereoisomers, each potentially possessing unique physical, chemical, and biological properties.[1] The specific stereochemistry significantly influences its interactions with biological systems, making it a molecule of interest for researchers in medicinal chemistry and drug development.[1] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their characterization, and insights into its reactivity, tailored for professionals in the scientific community.

Core Molecular and Physical Properties

A thorough understanding of the physical properties of this compound is fundamental for its handling, formulation, and application in research and development. These properties are dictated by its molecular structure, including its molecular weight, stereochemistry, and the presence of the polar carboxylic acid group alongside the nonpolar hydrocarbon backbone.

Structural and Molecular Identifiers

-

IUPAC Name: 5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid[2]

-

Common Synonyms: 2-Isopropyl-5-methylcyclohexanecarboxylic acid, Menthane-3-carboxylic acid[2][3]

-